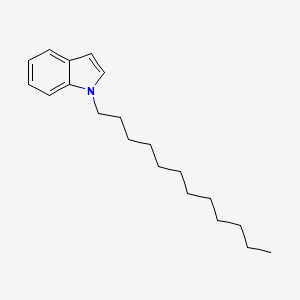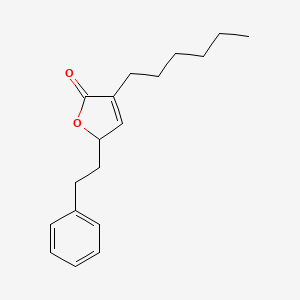![molecular formula C12H26O2Si B14399749 Trimethyl[(1-propoxyhex-1-EN-1-YL)oxy]silane CAS No. 88584-72-9](/img/structure/B14399749.png)
Trimethyl[(1-propoxyhex-1-EN-1-YL)oxy]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl[(1-propoxyhex-1-en-1-yl)oxy]silane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a silicon atom bonded to three methyl groups and an alkoxy group derived from 1-propoxyhex-1-en-1-ol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(1-propoxyhex-1-en-1-yl)oxy]silane typically involves the reaction of trimethylchlorosilane with 1-propoxyhex-1-en-1-ol in the presence of a base such as pyridine or triethylamine. The reaction proceeds via the formation of an intermediate alkoxide, which then reacts with the chlorosilane to form the desired product. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction of the starting materials. The use of automated systems and reactors can help in maintaining precise control over reaction conditions such as temperature, pressure, and reactant concentrations, thereby optimizing yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl[(1-propoxyhex-1-en-1-yl)oxy]silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The alkoxy group can be substituted with other nucleophiles, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alcohols, amines, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various substituted silanes.
Substitution: New organosilicon compounds with different functional groups.
Aplicaciones Científicas De Investigación
Trimethyl[(1-propoxyhex-1-en-1-yl)oxy]silane has several applications in scientific research:
Materials Science: The compound is used in the preparation of silicon-based materials, including polymers and coatings.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other organosilicon compounds.
Mecanismo De Acción
The mechanism by which Trimethyl[(1-propoxyhex-1-en-1-yl)oxy]silane exerts its effects depends on the specific reaction or application. In general, the silicon atom in the compound can form stable bonds with various organic and inorganic groups, allowing for the formation of complex structures. The presence of the alkoxy group also enables the compound to participate in a wide range of chemical reactions, making it a versatile reagent in synthetic chemistry.
Comparación Con Compuestos Similares
Similar Compounds
- Trimethyl[(1-propoxyprop-1-en-1-yl)oxy]silane
- Trimethyl[(1-phenylprop-1-en-1-yl)oxy]silane
- Trimethyl[(2-methylprop-1-en-1-yl)oxy]silane
Uniqueness
Trimethyl[(1-propoxyhex-1-en-1-yl)oxy]silane is unique due to the presence of the 1-propoxyhex-1-en-1-yl group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds that may have different alkoxy or alkyl groups attached to the silicon atom. The unique structure of this compound allows for its use in specialized applications where other compounds may not be suitable.
Propiedades
Número CAS |
88584-72-9 |
|---|---|
Fórmula molecular |
C12H26O2Si |
Peso molecular |
230.42 g/mol |
Nombre IUPAC |
trimethyl(1-propoxyhex-1-enoxy)silane |
InChI |
InChI=1S/C12H26O2Si/c1-6-8-9-10-12(13-11-7-2)14-15(3,4)5/h10H,6-9,11H2,1-5H3 |
Clave InChI |
UQEXWVIUSQLSRQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC=C(OCCC)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4'-[Propane-1,3-diylbis(oxy)]bis(1,3-benzoxazole)](/img/structure/B14399678.png)
![3-[1-(1,3-Dioxolan-2-yl)-6-methylcyclohex-3-en-1-yl]propanenitrile](/img/structure/B14399685.png)


![5-Hydroxy-4-methoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one](/img/structure/B14399697.png)

![(4aS,7aR)-3,3-Dichlorooctahydro-2H-cyclopenta[b]pyridin-2-one](/img/structure/B14399714.png)






